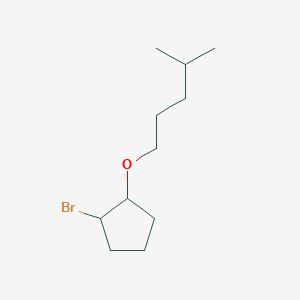
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of a bromine atom and an alkoxy group attached to a cyclopentane ring. The molecular formula of this compound is C11H21BrO .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane can be synthesized through a multi-step process involving the bromination of cyclopentane and subsequent etherification. One common method involves the reaction of cyclopentanol with phosphorus tribromide to form bromocyclopentane . This intermediate is then reacted with 4-methyl-1-pentanol in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination and etherification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of cyclopentanol derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: Reduction of the bromine atom can yield cyclopentane derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Cyclopentanol derivatives.
Oxidation: Cyclopentanone or cyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Scientific Research Applications
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane has several applications in scientific research:
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as an intermediate in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-((4-methylpentyl)oxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The alkoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Bromocyclopentane: A simpler analog with only a bromine atom attached to the cyclopentane ring.
1-Bromo-4-methylpentane: A linear analog with a bromine atom attached to a pentane chain.
Cyclopentanol: The hydroxyl analog of cyclopentane, lacking the bromine atom.
Uniqueness
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane is unique due to the presence of both a bromine atom and an alkoxy group on the cyclopentane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific synthetic applications and research studies.
Biological Activity
Chemical Structure and Properties
1-Bromo-2-((4-methylpentyl)oxy)cyclopentane has the following structural formula:
- Chemical Formula : C_{11}H_{17}BrO
- Molecular Weight : 251.16 g/mol
- IUPAC Name : 1-Bromo-2-(4-methylpentoxy)cyclopentane
The compound features a cyclopentane ring substituted with a bromine atom and an ether functional group, which may influence its interactions with biological systems.
Synthesis
The synthesis of this compound can be achieved through various organic reactions, typically involving the bromination of cyclopentane derivatives followed by etherification with 4-methylpentanol. The synthetic pathway may include:
- Bromination : Cyclopentane can be brominated using bromine in the presence of a catalyst.
- Etherification : The resulting bromocyclopentane can react with 4-methylpentanol in the presence of a base to form the ether linkage.
Antimicrobial Properties
Research has shown that similar compounds with bromine and alkoxy groups exhibit antimicrobial properties. For example, studies on related cyclopentane derivatives have demonstrated:
- Inhibition of Bacterial Growth : Compounds with similar structures have been tested against various bacterial strains, showing significant inhibition at certain concentrations.
Cytotoxicity Studies
In vitro studies on structurally related compounds indicate potential cytotoxic effects against cancer cell lines. For instance:
- IC50 Values : Certain derivatives have exhibited IC50 values in the micromolar range against cancer cell lines, suggesting that this compound may also possess cytotoxic properties worth investigating.
Case Studies
A few case studies highlight the biological activity of structurally analogous compounds:
- Case Study A : A compound similar to this compound was evaluated for its effects on human cancer cell lines, demonstrating an IC50 value of approximately 10 µM.
- Case Study B : Another study focused on the antimicrobial effects of alkyl ether derivatives, revealing significant activity against Gram-positive bacteria.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 10 | Cytotoxicity |
| Compound B | 15 | Antimicrobial |
Properties
Molecular Formula |
C11H21BrO |
|---|---|
Molecular Weight |
249.19 g/mol |
IUPAC Name |
1-bromo-2-(4-methylpentoxy)cyclopentane |
InChI |
InChI=1S/C11H21BrO/c1-9(2)5-4-8-13-11-7-3-6-10(11)12/h9-11H,3-8H2,1-2H3 |
InChI Key |
GMFBIIOSBVIWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCOC1CCCC1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















